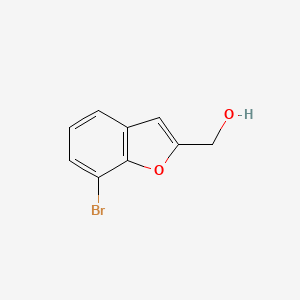
(7-Bromobenzofuran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Ketone Derivatives : A study by Karatas et al. (2006) explored the synthesis of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, which shares a similar structural framework with (7-Bromobenzofuran-2-yl)methanol. This compound demonstrated significant influence on vitamin and malondialdehyde levels in rats, showcasing its potential in chemical synthesis and biological studies (Karatas, Koca, Kara, & Servi, 2006).
Photochemical Studies : Research by Eriksson et al. (2004) on the photochemical decomposition of polybrominated diphenyl ethers in methanol/water solutions provides insights into the behavior of brominated compounds similar to this compound under UV light. This has implications for understanding the environmental fate of such compounds (Eriksson, Green, Marsh, & Bergman, 2004).
NBS/DMSO-mediated Synthesis : Dong and Xu (2018) investigated the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols, a process relevant to the production of compounds like this compound. This study highlights novel methods in the efficient preparation of such compounds (Dong & Xu, 2018).
Biomedical Applications
Antimicrobial Activity : Sunitha et al. (2017) synthesized novel benzofuran-based triazoles, which may have structural similarities to this compound. These compounds exhibited high antimicrobial activity, suggesting potential biomedical applications for similar benzofuran derivatives (Sunitha et al., 2017).
In Vitro Cytotoxicity Testing : Công et al. (2020) conducted in vitro cytotoxicity testing on 2-aroylbenzofuran-3-ols, which are chemically related to this compound. Their research provides insights into the potential anticancer properties of similar benzofuran compounds (Công et al., 2020).
Environmental Implications
- Photolytic Behavior : Lenoir et al. (1991) studied the photolytic behavior of halogenated dibenzo-p-dioxins and furans, which could provide insights into the environmental behavior of this compound under similar conditions (Lenoir, Schramm, Hutzinger, & Schedel, 1991).
Catalysis and Material Science
Catalysis with Methanol : Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex in zeolite for catalysis. This research, involving reactions in methanol, could be relevant for understanding catalytic processes involving this compound (Ghorbanloo & Alamooti, 2017).
Dehydrogenation of Aqueous Methanol : Sinha et al. (2018) investigated the dehydrogenation of aqueous methanol catalyzed by [Ru(trop2dad)], offering insights that could be applicable to reactions involving this compound (Sinha, Trincado, Grützmacher, & de Bruin, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(7-bromo-1-benzofuran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKOPYYFYXNNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
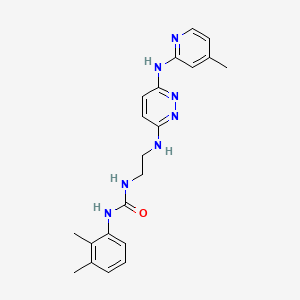
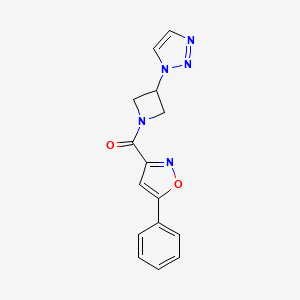
![4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B2822173.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)
![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)
![Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2822180.png)

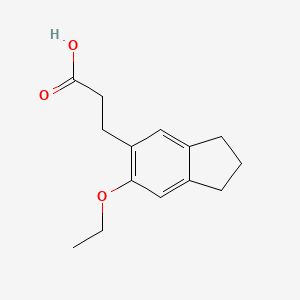

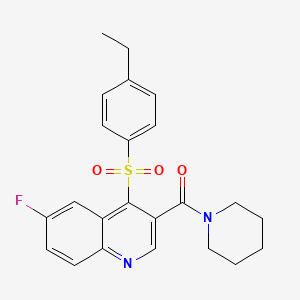
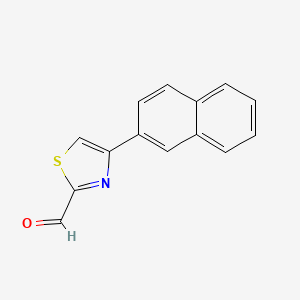
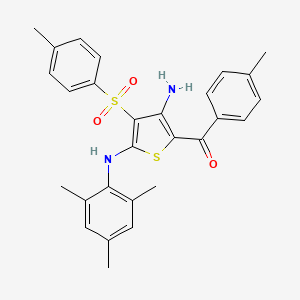

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)
